1-[(2-chlorobenzyl)sulfonyl]-N-(2,4-difluorophenyl)piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(2-CHLOROPHENYL)METHANESULFONYL]-N-(2,4-DIFLUOROPHENYL)PIPERIDINE-4-CARBOXAMIDE is a synthetic organic compound with the molecular formula C19H19ClF2N2O3S. This compound is characterized by the presence of a piperidine ring, a sulfonyl group, and two fluorine atoms attached to a phenyl ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-CHLOROPHENYL)METHANESULFONYL]-N-(2,4-DIFLUOROPHENYL)PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, including the formation of the piperidine ring, the introduction of the sulfonyl group, and the attachment of the chlorophenyl and difluorophenyl groups. Common synthetic routes include:
Formation of the Piperidine Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced using sulfonyl chlorides in the presence of a base such as triethylamine.
Attachment of Chlorophenyl and Difluorophenyl Groups: These groups are attached through nucleophilic substitution reactions, often using palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-[(2-CHLOROPHENYL)METHANESULFONYL]-N-(2,4-DIFLUOROPHENYL)PIPERIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium catalysts for cross-coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
1-[(2-CHLOROPHENYL)METHANESULFONYL]-N-(2,4-DIFLUOROPHENYL)PIPERIDINE-4-CARBOXAMIDE has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(2-CHLOROPHENYL)METHANESULFONYL]-N-(2,4-DIFLUOROPHENYL)PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-[(2-CHLOROPHENYL)METHANESULFONYL]-N-(3,4-DIFLUOROPHENYL)PIPERIDINE-3-CARBOXAMIDE: A closely related compound with a similar structure but different substitution pattern on the phenyl ring.
1-[(2-CHLOROPHENYL)METHANESULFONYL]-N-(2,3-DIFLUOROPHENYL)PIPERIDINE-4-CARBOXAMIDE: Another similar compound with a different fluorine substitution pattern.
Uniqueness
1-[(2-CHLOROPHENYL)METHANESULFONYL]-N-(2,4-DIFLUOROPHENYL)PIPERIDINE-4-CARBOXAMIDE is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both chlorophenyl and difluorophenyl groups provides a distinct set of properties that can be leveraged in various research applications.
Properties
Molecular Formula |
C19H19ClF2N2O3S |
---|---|
Molecular Weight |
428.9 g/mol |
IUPAC Name |
1-[(2-chlorophenyl)methylsulfonyl]-N-(2,4-difluorophenyl)piperidine-4-carboxamide |
InChI |
InChI=1S/C19H19ClF2N2O3S/c20-16-4-2-1-3-14(16)12-28(26,27)24-9-7-13(8-10-24)19(25)23-18-6-5-15(21)11-17(18)22/h1-6,11,13H,7-10,12H2,(H,23,25) |
InChI Key |
FXSNQLOAMUJLNG-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=C(C=C(C=C2)F)F)S(=O)(=O)CC3=CC=CC=C3Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.